2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid
Overview
Description
Scientific Research Applications
Photoreleasable Protecting Groups for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, which is closely related to the chemical structure , has been used as a new photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis, allowing for the controlled release of carboxylic acids upon photolysis, enhancing the efficiency of certain synthetic processes (Klan, Zabadal & Heger, 2000).
Acid-Base and Migration Behavior in Mixed Solvents
The acid-base properties and migration behavior of substituted benzenecarboxylic acids, a group that includes the chemical , have been studied in mixed solvents. This research is crucial in understanding the solvent effects on these compounds and their applications in chromatography (Kenndler & Jenner, 1987).
Synthesis of Conformationally Rigid Analogues
The synthesis of conformationally rigid analogues of certain amino acids using compounds related to 2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid has been explored. This approach aids in the development of novel pharmaceutical compounds (Kubyshkin et al., 2009).
Tyrosinase Inhibitors for Pharmaceutical Applications
Biphenyl ester derivatives, structurally related to the chemical , have been synthesized and studied for their anti-tyrosinase activities. These compounds have potential pharmaceutical applications, particularly in treatments involving the inhibition of tyrosinase (Kwong et al., 2017).
Photoluminescence in Heteroatomic Conjugated Polymers
The effect of protonation on structural and spectroscopic properties of compounds containing dimethoxyaniline, a moiety present in the compound of interest, has been explored in the context of photoluminescence. This research is significant in the field of materials science, particularly for developing new photoluminescent materials (Monkman et al., 2002).
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-12-7-8-15(23-2)14(10-12)18-16(19)9-11-5-3-4-6-13(11)17(20)21/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNRCFFYWYBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195650 | |
Record name | 2-[2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497059-97-9 | |
Record name | 2-[2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497059-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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